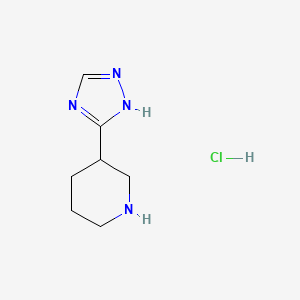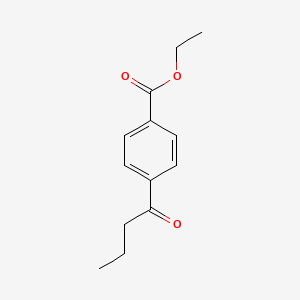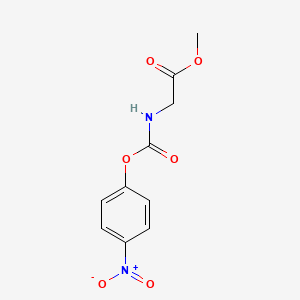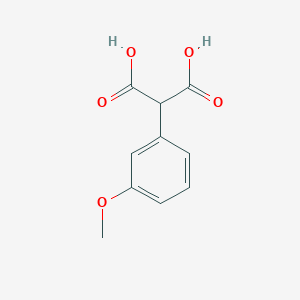![molecular formula C9H6ClF3O3 B1403338 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid CAS No. 367-74-8](/img/structure/B1403338.png)
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid
Overview
Description
“2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound with the molecular weight of 254.59 . It is related to the class of phenoxy herbicides, which were introduced in 1946 and have been in widespread use in agriculture since the mid-1950s .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis of a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives . Another study reported the continuous flow nitration of trifluoromethoxybenzene (TFMB) in a microchannel reactor .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O3/c10-7-2-1-5 (16-4-8 (14)15)3-6 (7)9 (11,12)13/h1-3H,4H2, (H,14,15) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 3 oxygen atoms in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 133-134 degrees Celsius . The compound is a solid at room temperature .
Safety and Hazards
The safety data sheet for “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for the study and application of “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” and related compounds could involve their use as intermediates in the synthesis of various crop-protection products . Additionally, the development of continuous flow processes for their synthesis could be an area of future research .
Mechanism of Action
Mode of Action
It’s known that the compound undergoes nitration in a continuous flow process . The nitration process involves the addition of a nitro group to the aromatic ring of the compound, which can significantly alter its chemical properties and interactions with its targets .
Biochemical Pathways
The nitration process it undergoes suggests that it may interact with pathways involving aromatic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, which can be improved by the addition of acetic anhydride .
Result of Action
The nitration process it undergoes can significantly alter its chemical properties, potentially leading to various biological effects .
Action Environment
The action of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid can be influenced by various environmental factors. For instance, the nitration process it undergoes is highly exothermic and can be affected by temperature . Additionally, the compound’s solubility and the absorbability of water produced from the reaction can be improved by the addition of acetic anhydride .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMBWYINWAWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
![4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1403270.png)



![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

